6-(morpholinosulfonyl)-2H-chromen-2-one
Description
6-(Morpholinosulfonyl)-2H-chromen-2-one (CAS: 84015-83-8) is a synthetic coumarin derivative with the molecular formula C₁₃H₁₃NO₅S and a molecular weight of 295.31 g/mol . Its structure comprises a chromen-2-one (coumarin) scaffold substituted at the 6-position with a morpholine sulfonyl group.
Properties
IUPAC Name |
6-morpholin-4-ylsulfonylchromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO5S/c15-13-4-1-10-9-11(2-3-12(10)19-13)20(16,17)14-5-7-18-8-6-14/h1-4,9H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGHIAGQGHAGULM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC3=C(C=C2)OC(=O)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(morpholinosulfonyl)-2H-chromen-2-one typically involves the introduction of the morpholinosulfonyl group to the chromen-2-one core. One common method involves the reaction of 6-hydroxy-2H-chromen-2-one with morpholinosulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
6-(morpholinosulfonyl)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The morpholinosulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfone derivatives, while reduction can produce sulfide derivatives.
Scientific Research Applications
6-(morpholinosulfonyl)-2H-chromen-2-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research has shown that derivatives of chromen-2-ones, including this compound, may have therapeutic potential in treating diseases such as cancer and inflammatory disorders.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-(morpholinosulfonyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as carbonic anhydrase and matrix metalloproteinases, which are involved in various physiological processes. Additionally, it can bind to DNA and RNA, interfering with their function and leading to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 6-(morpholinosulfonyl)-2H-chromen-2-one with analogous coumarin derivatives, focusing on substituents, molecular properties, and biological activities:
Structural and Electronic Properties
- Planarity and Intramolecular Interactions: The morpholinosulfonyl group may disrupt planarity compared to simpler substituents (e.g., nitro or methoxy groups). For example, 7-(diethylamino)-2-(2-oxo-2H-chromen-3-yl)chromenium exhibited intramolecular C–H⋯O interactions stabilizing a twisted conformation .
- Spectroscopic Data : IR and NMR spectra of similar compounds (e.g., 3-acetyl-6-bromo-2H-chromen-2-one ) show characteristic lactone C=O stretches (~1700 cm⁻¹) and aromatic proton shifts (δ 6.5–8.5 ppm) , which align with expectations for the target compound.
Biological Activity
6-(Morpholinosulfonyl)-2H-chromen-2-one, also known as beta-catenin-IN-2, is a small molecule that has garnered interest in the field of medicinal chemistry due to its potential therapeutic applications, particularly in oncology. This compound targets the beta-catenin signaling pathway, which plays a crucial role in various cellular processes including cell growth, differentiation, and gene transcription. Abnormalities in this pathway are often implicated in cancer progression and other diseases.
The primary mechanism of action for this compound involves the inhibition of beta-catenin's translocation to the nucleus. Once in the nucleus, beta-catenin interacts with TCF/LEF transcription factors to activate target genes associated with cell proliferation and survival. By inhibiting this pathway, the compound can potentially suppress tumor growth and enhance therapeutic responses in cancer treatment.
Biological Activity
The biological activity of this compound has been evaluated through various studies demonstrating its effects on different biological systems:
- Anticancer Activity : Research indicates that this compound can reduce cell viability in various cancer cell lines by inducing apoptosis. In vitro studies have shown significant cytotoxic effects against colorectal and breast cancer cells, with IC50 values indicating effective concentrations for therapeutic applications .
- Antibacterial Properties : In addition to its anticancer properties, derivatives of this compound have shown promising antibacterial activity. For instance, studies have reported that morpholinosulfonyl derivatives exhibit potent inhibition against Gram-positive bacteria such as Staphylococcus aureus, outperforming traditional antibiotics like ciprofloxacin .
Table 1: Summary of Biological Activities
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. Studies indicate that the compound is metabolized primarily in the liver, with a half-life suitable for therapeutic use. Toxicological assessments have shown low cytotoxicity in non-target cells, suggesting a promising safety profile for clinical applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
